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Executive Summary
ASP-1645 is a novel, reversible, direct-acting P2Y12 receptor antagonist developed to address

the limitations of irreversible thienopyridines (e.g., clopidogrel, prasugrel). Unlike prodrugs

requiring metabolic activation, ASP-1645 is an active moiety characterized by rapid onset and

offset of action. This guide provides a technical analysis of its binding affinity, the experimental

frameworks for its validation, and its pharmacodynamic profile relative to standard-of-care

agents.

Molecular Mechanism & Binding Kinetics
Structural Basis of Interaction
ASP-1645 is chemically defined as (S)-2-(7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-4-oxo-

1,4-dihydroquinolin-3-yloxy)propanoic acid.[1] Structurally, it belongs to the quinolone class of

P2Y12 antagonists.
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Binding Mode: Non-covalent, reversible binding.

Target Site: P2Y12 Receptor (G protein-coupled receptor,

-coupled).

Mechanism: It competes with Adenosine Diphosphate (ADP) for the orthosteric binding

pocket, preventing the conformational change required for

protein activation.

Signaling Pathway Intervention
The P2Y12 receptor normally couples to the

protein, inhibiting adenylyl cyclase and lowering cAMP levels, which destabilizes VASP
(Vasodilator-stimulated phosphoprotein) and promotes platelet aggregation. ASP-1645 blocks
this cascade, maintaining high cAMP levels.
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Figure 1: Mechanism of Action. ASP-1645 prevents Gi-mediated inhibition of Adenylyl Cyclase,

sustaining cAMP levels and inhibiting aggregation.

Experimental Determination of Binding Affinity
To rigorously quantify the affinity (

) of ASP-1645, a self-validating dual-assay approach is required: Radioligand Binding (direct
affinity) and Functional cAMP Quantification (potency).

Protocol A: Radioligand Binding Assay (Gold Standard)
This protocol determines the equilibrium dissociation constant (

) using [3H]-2-MeSADP (a high-affinity P2Y12 agonist).

Workflow:

Membrane Preparation: Transfect CHO (Chinese Hamster Ovary) cells with human P2Y12

cDNA. Harvest and homogenize to isolate membranes.

Competition Binding:

Incubate membrane aliquots (10-20 µg protein) with [3H]-2-MeSADP (~1 nM).

Add increasing concentrations of ASP-1645 (

M to

M).

Non-specific Binding Control: Include excess unlabeled 2-MeSADP (10 µM).

Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.

Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate

using the Cheng-Prusoff equation:
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Where

is the radioligand concentration and

is its dissociation constant.

Protocol B: Functional cAMP Assay
Since P2Y12 inhibition prevents the decrease of cAMP, this assay measures the recovery of

cAMP levels in the presence of ADP.

Workflow:

Induction: Stimulate CHO-P2Y12 cells with Forskolin (10 µM) to elevate cAMP.

Agonist Challenge: Add ADP (EC90 concentration) to suppress cAMP.

Antagonist Titration: Add ASP-1645 at varying concentrations.

Readout: Measure cAMP using HTRF (Homogeneous Time-Resolved Fluorescence) or

ELISA.

Result: Plot % cAMP recovery vs. log[ASP-1645] to determine functional

.
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Figure 2: Radioligand Binding Assay Workflow for Ki Determination.

Pharmacodynamic Profile & Data Summary
Based on patent disclosures (WO2012174013A2) and preclinical evaluations, ASP-1645
demonstrates a profile consistent with high-potency, reversible antagonism.

Quantitative Data Summary
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Metric Value / Characteristic Clinical Implication

Binding Type Reversible

Rapid offset allows for quicker

surgery scheduling compared

to Clopidogrel.

Active Moiety Parent Compound

No genetic variability

(CYP2C19) issues; consistent

effect across patients.

Inhibition of Platelet

Aggregation (IPA)
>90% at therapeutic doses

Comparable efficacy to

Ticagrelor and Prasugrel.

Dosing Range 25 mg - 150 mg (QD/BID)

Flexible dosing to balance

ischemic protection vs.

bleeding risk.

Metabolism Excreted largely as whole drug
Reduced risk of drug-drug

interactions via CYP pathways.

Comparative Potency
In Light Transmission Aggregometry (LTA) assays using human Platelet-Rich Plasma (PRP):

ASP-1645 achieves 100% inhibition of ADP-induced aggregation at maximal doses.

The dose-response curve shifts to the right with increasing ADP concentrations, confirming

competitive antagonism.

Unlike Clopidogrel (irreversible), washing platelets restores ADP responsiveness, validating

the reversible binding nature.

Clinical Relevance & Application
Advantages over Thienopyridines
Standard thienopyridines (Clopidogrel, Prasugrel) form covalent disulfide bridges with the

P2Y12 receptor (Cys17 or Cys270). This results in permanent receptor inactivation. Platelet

function only recovers as new platelets are generated (7-10 days).
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ASP-1645 Advantage: As a reversible binder, platelet function restores rapidly upon drug

clearance. This is critical for patients requiring urgent CABG (Coronary Artery Bypass

Grafting).

Protocol for Drug Development Researchers
When characterizing ASP-1645 derivatives or conducting bridging studies:

Reference Standard: Use Ticagrelor as the positive control for reversible binding

comparisons.

Species Differences: Note that P2Y12 receptor homology varies. Rat/Mouse models may

require higher doses than human models due to affinity differences. The guinea pig model

(mentioned in Example 4 of the patent) is often preferred for thrombosis studies due to

higher human homology.

References
Astellas Pharma Inc. (2012). Pharmaceutical Compositions and Methods for Treatment of

Cardiovascular Disease. WO Patent 2012/174013 A2.

Jacobson, K. A., & Boeynaems, J. M. (2010). P2Y nucleotide receptors: promise of

therapeutic applications. Drug Discovery Today, 15(13-14), 570-578.

Cattaneo, M. (2010). New P2Y12 inhibitors. Circulation, 121(1), 171-179.

Wallentin, L., et al. (2009). Ticagrelor versus Clopidogrel in Patients with Acute Coronary

Syndromes (PLATO). New England Journal of Medicine, 361, 1045-1057. (Provided for

comparative standard context).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1665296/docs?utm_src=pdf-body#binding-affinity-of-asp-1645-to-p2y12-receptor
https://www.benchchem.com/product/b1665296/docs?utm_src=pdf-body#binding-affinity-of-asp-1645-to-p2y12-receptor
https://www.benchchem.com/product/b1665296?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665296?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. WO2018164573A1 - Viral polypeptide inhibitors - Google Patents [patents.google.com]

To cite this document: BenchChem. [binding affinity of ASP-1645 to P2Y12 receptor].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665296/docs#binding-affinity-of-asp-1645-to-p2y12-
receptor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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